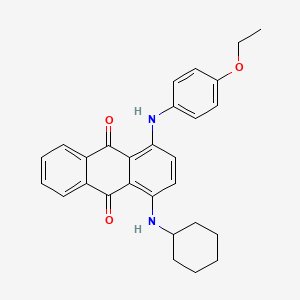

1-(Cyclohexylamino)-4-((4-ethoxyphenyl)amino)anthraquinone

Description

Properties

CAS No. |

77946-99-7 |

|---|---|

Molecular Formula |

C28H28N2O3 |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

1-(cyclohexylamino)-4-(4-ethoxyanilino)anthracene-9,10-dione |

InChI |

InChI=1S/C28H28N2O3/c1-2-33-20-14-12-19(13-15-20)30-24-17-16-23(29-18-8-4-3-5-9-18)25-26(24)28(32)22-11-7-6-10-21(22)27(25)31/h6-7,10-18,29-30H,2-5,8-9H2,1H3 |

InChI Key |

PRZSLFLPSHUQRF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4CCCCC4)C(=O)C5=CC=CC=C5C3=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Amino-Substituted Anthraquinones

The synthesis of 1-(Cyclohexylamino)-4-((4-ethoxyphenyl)amino)anthraquinone typically follows a multi-step route starting from anthraquinone or substituted anthraquinone precursors. The key steps involve:

- Introduction of amino groups at specific positions on the anthraquinone ring.

- Substitution of halogenated anthraquinone intermediates with the desired amines.

- Control of regioselectivity to achieve substitution at the 1- and 4-positions.

This approach leverages well-established methods for preparing 1-aminoanthraquinone derivatives and their substituted analogs.

Preparation of 1-Aminoanthraquinone Core

According to patent EP0499451A1, the synthesis of 1-aminoanthraquinone and derivatives involves a novel multi-step process:

- Reaction of 2-substituted benzyl chloride with xylene in the presence of a solid acid catalyst forms 2-substituted dimethyldiphenylmethane.

- Air oxidation converts this intermediate to 2-substituted benzophenonedicarboxylic acid.

- Acid-catalyzed ring closure using oleum or other strong acids produces 1-substituted anthraquinonecarboxylic acid isomers.

- Ammonolysis with amines replaces the carboxylic acid group with an amino group, yielding 1-aminoanthraquinone derivatives.

- Decarboxylation finalizes the formation of 1-aminoanthraquinone.

This process uses inexpensive starting materials, avoids toxic catalysts, and fixes the amino substitution site early to improve selectivity and yield.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| (i) | Solid acid-catalyzed alkylation | 2-chlorobenzyl chloride + xylene, solid acid | 2-substituted dimethyldiphenylmethane |

| (ii) | Air oxidation | Air, catalyst | 2-substituted benzophenonedicarboxylic acid |

| (iii) | Acid-catalyzed ring closure | Oleum or sulfuric acid, 60-100°C, 2-6 hours | 1-substituted anthraquinonecarboxylic acid |

| (iv) | Ammonolysis | Amine (RNH2), water or solvent, 100-150°C | 1-aminoanthraquinonecarboxylic acid |

| (v) | Decarboxylation | Heat | 1-aminoanthraquinone |

This method provides a platform to introduce various amino substituents, including cyclohexylamino and 4-ethoxyphenylamino groups, by selecting appropriate amines in the ammonolysis step.

Amination of Halogenated Anthraquinones

Another key method involves nucleophilic aromatic substitution of halogenated anthraquinones with amines:

- Halogenated anthraquinone derivatives (chlorine or bromine substituents) are reacted with cyclohexylamine and 4-ethoxyaniline to introduce the respective amino groups at the 1- and 4-positions.

- These reactions are typically catalyzed by copper or copper salts and carried out in organic solvents or aqueous-organic mixtures.

- Temperatures range from 60°C to 160°C depending on the halogen and amine reactivity.

- Acid-binding agents such as potassium carbonate or organic bases (pyridine, triethanolamine) are used to facilitate the reaction.

- The presence of nitro substituents in the anthraquinone ring influences the regioselectivity and reactivity.

This method is exemplified in patent US4056544A, where similar amino-substituted anthraquinones are synthesized by reacting halogenated anthraquinones with amines under copper catalysis, followed by purification steps including washing and drying.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Halogenated substrate | 1-chloro- or 1-bromo-anthraquinone | Bromine substitution generally more reactive |

| Amines | Cyclohexylamine, 4-ethoxyaniline | Stoichiometric or slight excess |

| Catalyst | Copper powder, copper salts, iodine | Enhances reaction rate |

| Solvent | Organic solvents or aqueous-organic mixtures | Nitrobenzene, o-oil, methanol-water mix |

| Temperature | 60-160°C | Chlorine substitution requires higher temperature |

| Acid-binding agents | Potassium carbonate, pyridine, triethanolamine | Neutralize acid byproducts |

The reaction progress is monitored chromatographically, and the product is isolated by filtration, washing, and drying.

Specific Preparation of this compound

The compound is prepared by sequential substitution of the 1- and 4-positions of anthraquinone derivatives:

- Starting from 1-chloro-4-chloroanthraquinone or 1-bromo-4-bromoanthraquinone, the first substitution is performed with cyclohexylamine at the 1-position.

- The second substitution at the 4-position is carried out with 4-ethoxyaniline.

- Reaction conditions are optimized to favor monosubstitution at each step to avoid over-substitution or side reactions.

- Copper catalysts and acid-binding agents are employed to enhance substitution efficiency.

- Purification involves recrystallization and chromatographic techniques.

This stepwise approach ensures the selective formation of this compound with high purity.

Analytical and Purification Methods

- Reverse-phase high-performance liquid chromatography (RP-HPLC) using Newcrom R1 columns is effective for analyzing and isolating this compound and its impurities.

- The mobile phase typically consists of acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, phosphoric acid is replaced with formic acid.

- Preparative HPLC methods enable scalable purification for research and industrial applications.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Multi-step synthesis from benzyl chloride and xylene | Acid-catalyzed ring closure, ammonolysis, decarboxylation | High selectivity, uses inexpensive starting materials | Multi-step, requires careful control of conditions |

| Nucleophilic substitution of halogenated anthraquinones | Reaction with cyclohexylamine and 4-ethoxyaniline, copper catalysis | Direct substitution, flexible for various amines | Requires catalysts, high temperature, side reactions possible |

| Stepwise substitution approach | Sequential amination at 1- and 4-positions | High regioselectivity, controlled substitution | Requires intermediate purification, reaction optimization |

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylamino)-4-((4-ethoxyphenyl)amino)anthraquinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction can lead to the formation of hydroquinones.

Substitution: The amino groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Substitution reactions may require catalysts or specific conditions such as elevated temperatures or pressures.

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted anthraquinones

Scientific Research Applications

Medicinal Chemistry

1-(Cyclohexylamino)-4-((4-ethoxyphenyl)amino)anthraquinone has shown promise in various biological studies. Preliminary research indicates potential interactions with biological targets, which could lead to therapeutic applications. For instance, compounds with similar structures have been explored for their anticancer and antimicrobial properties.

Case Studies:

- Anticancer Activity : Research indicates that anthraquinone derivatives can inhibit cancer cell proliferation. The presence of cyclohexyl and ethoxy groups may enhance solubility and bioavailability, potentially increasing efficacy against tumors.

- Antimicrobial Effects : Similar compounds have demonstrated activity against bacterial strains, suggesting that this compound may also exhibit antimicrobial properties.

Analytical Chemistry

The compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). A study highlighted a method using acetonitrile and water as a mobile phase, which is scalable for preparative separation and suitable for pharmacokinetic studies.

HPLC Methodology:

| Column Type | Mobile Phase Composition | Application |

|---|---|---|

| Newcrom R1 | Acetonitrile, water, phosphoric acid | Isolation of impurities |

This method is crucial for understanding the pharmacokinetics of the compound, providing insights into its absorption, distribution, metabolism, and excretion.

Material Science

The structural characteristics of this compound make it a candidate for use in dye-sensitized solar cells and other photonic applications due to its ability to absorb light effectively.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)-4-((4-ethoxyphenyl)amino)anthraquinone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinone Derivatives

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with similar anthraquinones:

Key Observations:

- Substituent Effects on Lipophilicity: The target compound’s cyclohexyl and ethoxyphenyl groups confer moderate lipophilicity (LogP ~4.5), intermediate between the hydrophilic 2-hydroxyethylamino derivative (LogP ~2.8) and the highly hydrophobic decyloxy analog (LogP ~6.0). This balance may enhance membrane permeability while retaining moderate solubility .

- Biological Activity : Alchemix, with alkylating chloroethyl groups, exhibits potent cytotoxicity by cross-linking DNA-topoisomerase II complexes. In contrast, the target compound lacks alkylating moieties, suggesting a different mechanism of action if used therapeutically .

Biological Activity

1-(Cyclohexylamino)-4-((4-ethoxyphenyl)amino)anthraquinone, with the CAS number 77946-99-7, is an anthraquinone derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of compounds known for diverse pharmacological properties, including antibacterial, antiviral, and anticancer effects. The following sections will explore its biological activity, structure-activity relationships, and relevant case studies.

- Molecular Formula : C28H28N2O3

- Molecular Weight : 440.54 g/mol

- LogP : 6.08 (indicating high lipophilicity)

Anticancer Activity

The cytotoxic effects of aminoanthraquinones have been extensively studied. A recent study assessed the cytotoxicity of several aminoanthraquinones against human cancer cell lines, including MCF-7 (breast cancer) and Hep-G2 (liver cancer). The results indicated that:

| Compound | MCF-7 IC50 (µg/mL) | Hep-G2 IC50 (µg/mL) |

|---|---|---|

| 3a | 1.1 | 1.2 |

| 5a | 1.1 | 3.0 |

| 5b | 3.0 | 13.0 |

These findings suggest that the presence of amino groups enhances the cytotoxicity of anthraquinone derivatives . Given the structural characteristics of this compound, it is plausible that it may exhibit similar or enhanced anticancer activity.

The mechanisms underlying the biological activities of anthraquinones often involve:

- Membrane disruption : Studies have shown that anthraquinones can interact with phospholipid membranes, leading to altered membrane integrity and function .

- Inhibition of metabolic pathways : Anthraquinones may inhibit key metabolic processes in bacteria and cancer cells, contributing to their antimicrobial and anticancer effects .

Case Studies

- Antibacterial Efficacy : A study on various anthraquinone derivatives highlighted their potential in disrupting biofilms formed by pathogenic bacteria, which is crucial for developing new antimicrobial agents .

- Cytotoxicity in Cancer Cells : In vitro studies on aminoanthraquinones demonstrated significant cytotoxic effects against MCF-7 and Hep-G2 cell lines, indicating their potential as chemotherapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.